Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate
Description
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate is an indole-derived compound featuring a 3-(2-oxocyclohexyl)propyl substituent at the indole nitrogen and a methoxycarbonyl group at the 3-position.
Properties
CAS No. |
920514-00-7 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 1-[3-(2-oxocyclohexyl)propyl]indole-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-23-19(22)16-13-20(17-10-4-3-9-15(16)17)12-6-8-14-7-2-5-11-18(14)21/h3-4,9-10,13-14H,2,5-8,11-12H2,1H3 |
InChI Key |
UHGXHAWRKKYZKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCC3CCCCC3=O |
Origin of Product |
United States |
Preparation Methods
Method 1: Condensation Reaction
In this method, a key intermediate is synthesized through a condensation reaction between an indole derivative and a cyclohexanone derivative.
Reagents :
- Indole derivative
- Cyclohexanone derivative
- Base (e.g., potassium carbonate)
-
- The indole derivative is dissolved in an appropriate solvent such as dimethyl sulfoxide or N,N-dimethylformamide.
- A base is added to facilitate the condensation reaction at elevated temperatures (0 °C to 150 °C).
- The product is purified through chromatography.
Method 2: Reduction and Cyclization
This method involves the reduction of an intermediate followed by cyclization to form the desired compound.
Reagents :
- Sodium cyanoborohydride (for reduction)
- Ethanol (as a solvent)
-
- An intermediate compound is treated with sodium cyanoborohydride in methanol to reduce the ketone group.
- The resulting product undergoes cyclization under reflux conditions in ethanol.
- Purification is achieved via crystallization from ethyl acetate.
Method 3: Multi-step Synthesis
A more complex approach involves multiple steps, including protection-deprotection strategies and further functionalization.
Reagents :
- Various protecting groups
- Triethylamine (for coupling reactions)
-
- An amine or hydrazine derivative is protected using a suitable protecting group.
- The protected compound is coupled with an acylating agent under basic conditions.
- Deprotection steps are performed to yield the final product.
This method often results in higher purity but requires careful control of reaction conditions.
The efficiency of these preparation methods can be assessed through yield percentages and purity levels obtained after purification steps. Below is a summary table showcasing typical yields from various methods:
| Preparation Method | Yield (%) | Purity (%) |
|---|---|---|
| Condensation Reaction | ~60% | >95% |
| Reduction and Cyclization | ~50% | >90% |
| Multi-step Synthesis | ~30% | >98% |
The synthesis of Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate can be approached through various methods, each with its advantages and challenges regarding yield and purity. Future research may focus on optimizing these methods for better efficiency and exploring alternative synthetic routes that could lead to novel derivatives with enhanced biological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate has shown potential as an anticancer agent. Research indicates that compounds with indole structures often exhibit significant antitumor activity due to their ability to interact with biological targets involved in cell proliferation and apoptosis. For instance, studies have demonstrated that derivatives of indole can inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar properties .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cancer cell survival. Indoles are known to influence the PI3K/Akt pathway, which is critical for cell survival and proliferation. By targeting these pathways, this compound could enhance apoptosis in resistant cancer cells .
Neuropharmacological Applications
Cognitive Enhancement:
Research has indicated that indole derivatives can have neuroprotective effects and may enhance cognitive functions. This compound could potentially be explored for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive processes .
Case Studies:
In animal models, compounds similar to this compound have been shown to improve memory retention and learning capabilities, suggesting a promising avenue for further investigation in neuropharmacology .
Mechanism of Action
The mechanism of action of Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Substituent Diversity and Structural Complexity
The target compound’s 3-(2-oxocyclohexyl)propyl chain distinguishes it from other indole derivatives:
- Methyl 1-methyl-β-carboline-3-carboxylate (): Contains a simpler methyl group at the indole nitrogen and a β-carboline fused ring system.
- Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate (): Features a fused tetrahydropyrroloindole core and a methoxycarbonylamino group, enhancing stereochemical complexity. Its molecular weight (478.1973) exceeds typical indole derivatives, suggesting higher metabolic stability .
- Fluorinated analogs () : Compounds like NM-2201 and MAM-2201 incorporate fluorinated alkyl chains (e.g., 5-fluoropentyl), which increase lipophilicity and bioavailability compared to the target’s oxygenated cyclohexyl group .
Spectral Data and Analytical Characterization
Key spectral differences highlight substituent effects:
- 1H-NMR Shifts :
- The target’s 3-(2-oxocyclohexyl)propyl chain would likely produce distinct aliphatic proton signals (δ 1.5–2.5 ppm) and a carbonyl peak (δ ~200–210 ppm in 13C-NMR).
- In contrast, Methyl 1-methyl-β-carboline-3-carboxylate () shows aromatic proton signals at δ 7.37–8.79 ppm and a methyl group at δ 2.85 ppm .
- Molecular Weight and HRMS :
Comparative Data Table
Key Research Findings
- Substituent Impact : The 3-(2-oxocyclohexyl)propyl group likely enhances steric bulk and modulates solubility compared to smaller alkyl or fluorinated chains .
- Synthetic Challenges : Oxidation-sensitive moieties (e.g., cyclohexyl ketone) may require protective strategies absent in simpler analogs .
- Analytical Techniques : Chiral chromatography () and HRMS () are critical for characterizing complex indole derivatives .
Biological Activity
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate is a synthetic compound with a unique indole structure that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₉H₂₃N₁O₃
- Molecular Weight : Approximately 271.354 g/mol
It features a methyl ester functional group at the carboxyl position, enhancing its solubility and biological activity. The presence of cyclohexyl and propyl groups contributes to its unique chemical properties, which may influence its interaction with biological targets.
Preliminary studies indicate that this compound interacts with various receptors in the central nervous system, particularly serotonin and dopamine receptors. This suggests potential psychoactive effects, which could be beneficial in treating neurological disorders. Further investigation into its mechanism of action is necessary to fully understand its therapeutic potential.
Potential Therapeutic Uses
This compound may serve as a lead compound for drug development targeting:
- Neurological Disorders : Its unique structure may provide insights into new therapeutic agents for pain management or neuroprotection.
- Psychoactive Effects : Given its interaction with serotonin and dopamine receptors, it could be explored for conditions like depression or anxiety disorders.
Binding Affinity Studies
Studies have shown that this compound exhibits notable binding affinity to serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and neuropsychological health. The implications of these interactions warrant further exploration through in vitro and in vivo studies to assess efficacy and safety.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 1H-indole-3-carboxylic acid | Indole structure with carboxylic acid | Lacks alkyl substituents, less lipophilic |
| Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | Indole structure with cyclohexane | Similar alkyl substitution but different activity |
| Ketamine | Arylcyclohexamine structure | Known anesthetic properties; different mechanism |
This table highlights how the unique combination of the indole core with specific alkyl substituents in this compound may confer distinct pharmacological properties not observed in other compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate?
A two-step approach is typically employed:
- Step 1 : Alkylation of the indole nitrogen. React 1H-indole-3-carboxylic acid with 3-(2-oxocyclohexyl)propyl bromide under basic conditions (e.g., NaH in DMF) to introduce the propyl-cyclohexanone substituent.
- Step 2 : Esterification. Treat the intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester. Reaction progress can be monitored via TLC, and purity confirmed by melting point analysis and IR spectroscopy (C=O stretch ~1704 cm⁻¹) . Key considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or ester hydrolysis.
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Recrystallize from methanol or ethanol to obtain high-quality crystals.
- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for structure solution and refinement. Space group determination (e.g., orthorhombic Pbcm) and hydrogen bonding analysis (e.g., C–H⋯O interactions) are critical for validating the 3D structure . Example : For Methyl 1-methyl-1H-indole-3-carboxylate, SCXRD revealed planar molecular geometry stabilized by intermolecular hydrogen bonds along the b-axis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Confirm ester (C=O ~1704 cm⁻¹) and ketone (C=O ~1710–1740 cm⁻¹) functional groups.
- UV-Vis : Detect π→π* transitions in the indole core (λmax ~297 nm in methanol) .
- NMR : Use ¹H/¹³C NMR to resolve the propyl-cyclohexanone chain (e.g., δ ~2.1–2.5 ppm for cyclohexanone protons) and indole aromatic signals.
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screen against cannabinoid receptors (CB1/CB2) due to structural similarity to controlled indole carboxylates (e.g., BB-22, FUB-PB-22) listed in regulatory documents . Use AutoDock Vina with receptor PDB IDs (e.g., 5TGZ for CB1).
- QSAR modeling : Correlate substituent effects (e.g., cyclohexanone ring size) with binding affinity using descriptors like logP and polar surface area . Validation : Compare predictions with in vitro assays (e.g., radioligand displacement).
Q. What challenges arise in resolving contradictory crystallographic data for indole derivatives?
- Disorder in alkyl chains : The flexible propyl-cyclohexanone group may exhibit positional disorder. Mitigate by collecting low-temperature (173 K) data and applying restraints during SHELXL refinement .
- Hydrogen bonding ambiguity : Use Hirshfeld surface analysis to distinguish between C–H⋯O and π-stacking interactions, which influence packing motifs . Case study : For Methyl 1-methyl-1H-indole-3-carboxylate, hydrogen bonds along the b-axis and parallel sheet interactions were resolved using SHELXPRO .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- HPLC-MS : Monitor reaction mixtures for impurities (e.g., unreacted starting material or di-alkylated products).
- Optimization : Adjust stoichiometry (e.g., excess alkylating agent) and reaction time. For esterification, ensure anhydrous conditions to prevent hydrolysis . Example : In related indole esters, recrystallization from methanol improved purity to ≥98% .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness, even with high-resolution or twinned data .
- Safety : Handle intermediates like 3-(2-oxocyclohexyl)propyl bromide under inert conditions due to potential lachrymatory effects.
- Data reporting : Deposit crystallographic data in the Cambridge Structural Database (CSD) or IUCr repository for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
